N-(4-(N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)butyramide
Description
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Properties
IUPAC Name |
N-[4-[2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)ethylsulfamoyl]phenyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4S/c1-2-4-20(27)24-17-6-8-18(9-7-17)31(29,30)23-13-14-26-21(28)11-10-19(25-26)16-5-3-12-22-15-16/h3,5-12,15,23H,2,4,13-14H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGLYPFBRVZYDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)butyramide is a complex organic compound characterized by its unique structural features, which include a pyridazine core and various functional groups. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Structural Overview
The chemical structure of this compound can be summarized as follows:
| Component | Description |
|---|---|
| Core Structure | Pyridazine linked to a butyramide |
| Functional Groups | Sulfamoyl, carbonyls, and aromatic rings |
| Molecular Formula | C19H19N5O4S |
| IUPAC Name | This compound |
The biological activity of this compound primarily stems from its ability to interact with various biological targets, including enzymes and receptors. The pyridazine core is crucial for binding to the active sites of specific enzymes, while the sulfamoyl group may enhance solubility and bioavailability.
Potential Targets:
- Enzyme Inhibition : Similar compounds have shown potential as inhibitors for various enzymes, including phosphodiesterases (PDEs).
- Receptor Interaction : The compound may modulate receptor activity, influencing downstream signaling pathways.
Biological Activity
Research indicates that compounds with similar structures exhibit a range of pharmacological activities. Notably:
- Antimicrobial Activity : Some pyridazine derivatives have demonstrated significant antimicrobial properties, making them candidates for further development as antibacterial agents.
- Anti-inflammatory Effects : Compounds within this class have shown promise in reducing inflammation through COX-II inhibition, with IC50 values indicating moderate potency.
- Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines.
In Vitro Studies
In a study assessing the biological activity of related compounds, it was found that various substitutions on the pyridazine core influenced both solubility and potency in enzyme inhibition assays. For instance:
| Compound Name | IC50 (μM) | Biological Activity |
|---|---|---|
| N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-4-sulfamoylphenylbutanamide | 12 | PDE Inhibition |
| Pyridazinone Derivatives | 0.52 - 22.25 | COX-II Inhibition |
Mechanistic Insights
Research has indicated that modifications to the pyridazinone warhead significantly affect both reactivity and binding affinity to target proteins. For example, the introduction of a chiral alpha methyl substituent improved potency while maintaining low reactivity in assays measuring enzyme interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
